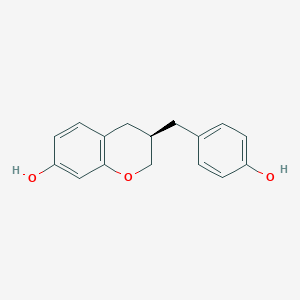
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a chemical compound known for its unique structure and potential biological activities It belongs to the class of chromanes, which are characterized by a benzopyran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and a suitable chromane precursor.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with the chromane precursor in the presence of a base, such as sodium hydroxide, to form the desired product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the chromane ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups on the benzyl and chromane rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane involves its interaction with molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-7-hydroxy-3-(4-methoxybenzyl)chromane: Similar structure with a methoxy group instead of a hydroxyl group.
(3R)-7-hydroxy-3-(4-ethylbenzyl)chromane: Similar structure with an ethyl group instead of a hydroxyl group.
(3R)-7-hydroxy-3-(4-hydroxyphenyl)chromane: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is unique due to its specific hydroxyl and benzyl substitutions, which contribute to its distinct chemical and biological properties. These substitutions influence its reactivity, solubility, and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H16O3 |
|---|---|
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
(3R)-3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2/t12-/m1/s1 |
Clave InChI |
GXMQROMLTBPBKV-GFCCVEGCSA-N |
SMILES isomérico |
C1[C@H](COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O |
SMILES canónico |
C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)



![2-N-[2-(1H-indol-3-yl)ethyl]-4-N-(2-phenylethyl)-1,3,5-triazine-2,4,6-triamine](/img/structure/B12406843.png)
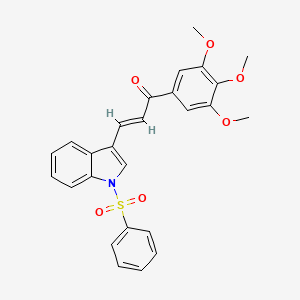


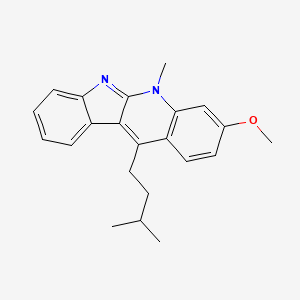
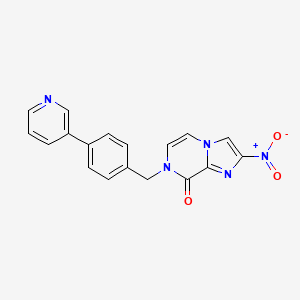
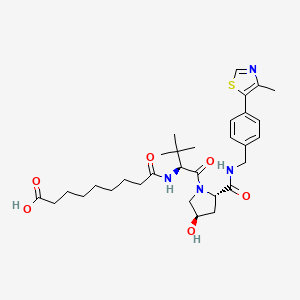

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
